3-Bromo-5-(methylthio)benzaldehyde
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Overview
Description
3-Bromo-5-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H7BrOS. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a methylthio group at the fifth position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(methylthio)benzaldehyde typically involves the bromination of 5-(methylthio)benzaldehyde. One common method is to react 5-(methylthio)benzaldehyde with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:
5-(methylthio)benzaldehyde+Br2→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of catalysts to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(methylthio)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 3-Bromo-5-(methylthio)benzoic acid.
Reduction: 3-Bromo-5-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(methylthio)benzaldehyde depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a mechanism involving the formation of a transition state and the subsequent departure of the bromide ion. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chlorobenzaldehyde
- 3-Bromo-5-fluorobenzaldehyde
- 3-Bromo-5-nitrobenzaldehyde
Uniqueness
3-Bromo-5-(methylthio)benzaldehyde is unique due to the presence of both a bromine atom and a methylthio group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
3-bromo-5-methylsulfanylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVRLBVSJNZLHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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